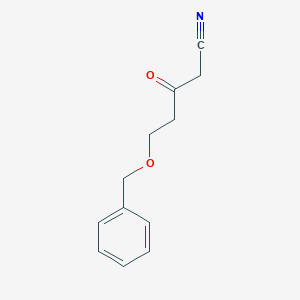

5-(Benzyloxy)-3-oxopentanenitrile

Description

Significance as a Versatile Synthetic Intermediate

5-(Benzyloxy)-3-oxopentanenitrile serves as a valuable precursor in the synthesis of a variety of organic compounds. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations. These functional groups can be manipulated independently or in concert to build intricate molecular frameworks. For instance, the ketone can undergo nucleophilic addition, reduction, or enolate chemistry, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. numberanalytics.comfiveable.me The benzyloxy group, a benzyl (B1604629) ether, acts as a protecting group for a hydroxyl function, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. conicet.gov.ar This strategic placement of functional groups makes this compound a key building block for the synthesis of various heterocyclic and acyclic compounds.

The utility of this compound is further highlighted by its application in the synthesis of biologically active molecules. For example, related structures are used as intermediates in the preparation of carbanucleosides, which are known for their antiviral and antitumor properties. conicet.gov.ar The ability to introduce diverse functionalities through the ketone and nitrile moieties makes this scaffold particularly attractive for medicinal chemistry and drug discovery programs.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 118602-94-1 |

| Purity | 99% |

| Storage | Cool drum |

| Application | Synthetic intermediate |

This data is based on information from a chemical supplier. lookchem.com

Retrosynthetic Analysis of Target Structures Incorporating the 3-Oxopentanenitrile (B1588766) Scaffold

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. nsf.govrsc.org This process involves mentally deconstructing a target molecule into simpler, commercially available starting materials. The 3-oxopentanenitrile scaffold, as seen in this compound, is a common substructure in many larger molecules. When this scaffold is identified within a target molecule, a retrosynthetic disconnection can be made, simplifying the synthetic problem.

For example, a common retrosynthetic disconnection for a β-ketonitrile, such as the 3-oxopentanenitrile moiety, involves a Claisen-type condensation. This disconnection breaks the bond between the α- and β-carbons relative to the nitrile group, leading to a simpler ester and a nitrile. In the forward direction, this corresponds to the reaction of an ester enolate with a nitrile-containing electrophile.

Conceptual Framework for Nitrile and Ketone Functionalities in Organic Synthesis

The reactivity of this compound is dictated by the interplay of its nitrile and ketone functional groups. Understanding the individual and combined reactivity of these groups is crucial for its effective use in synthesis.

Nitriles (R-C≡N) are versatile functional groups in organic chemistry. numberanalytics.com The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. fiveable.me This reactivity allows for the conversion of nitriles into a variety of other functional groups, including:

Carboxylic acids: through hydrolysis. fiveable.me

Amines: through reduction with reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Ketones: via reaction with Grignard or organolithium reagents, followed by hydrolysis. chemistrysteps.compearson.com

Aldehydes: through reduction with reagents like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com

Ketones (R-CO-R') are characterized by a carbonyl group (C=O). The carbonyl carbon is electrophilic, while the oxygen is nucleophilic. This polarity allows for a rich array of reactions, such as:

Nucleophilic addition: The carbonyl carbon is a prime target for a wide range of nucleophiles.

Enolate formation: The α-protons (protons on the carbon adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

Reduction: Ketones can be reduced to secondary alcohols.

Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

The presence of both a ketone and a nitrile in this compound allows for selective reactions. For example, the ketone can be selectively protected as a ketal, allowing for transformations to be carried out on the nitrile group. Conversely, the nitrile can be selectively reduced in the presence of the ketone under certain conditions. This differential reactivity provides chemists with a high degree of control in multistep syntheses.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-5-phenylmethoxypentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-8-6-12(14)7-9-15-10-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXBKMRBNCBBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563833 | |

| Record name | 5-(Benzyloxy)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118602-94-1 | |

| Record name | 5-(Benzyloxy)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 3 Oxopentanenitrile and Analogues

Direct Synthetic Routes to 5-(Benzyloxy)-3-oxopentanenitrile

The direct synthesis of this compound can be achieved through several key organic reactions that focus on the formation of the crucial carbon-carbon bond between the nitrile-containing moiety and the benzyloxy-functionalized fragment.

Condensation Reactions Utilizing Benzyloxy-Containing Precursors

A primary and widely employed method for synthesizing β-ketonitriles involves the condensation of an ester with a nitrile in the presence of a strong base. In the context of this compound, this would typically involve the reaction of an ester containing a benzyloxy group, such as methyl or ethyl 3-(benzyloxy)propanoate, with acetonitrile (B52724). The reaction is facilitated by a strong base like sodium hydride or sodium methoxide, which deprotonates the α-carbon of acetonitrile, forming a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of the ester. google.com This approach is analogous to the synthesis of other substituted 3-oxonitriles. For instance, the synthesis of 4-phenyl-3-oxobutanenitrile is achieved by reacting ethyl phenylacetate (B1230308) with acetonitrile using sodium hydride. rsc.org

Table 1: Condensation Reaction for this compound Synthesis

| Ester Precursor | Nitrile | Base | Product |

| Methyl 3-(benzyloxy)propanoate | Acetonitrile | Sodium Hydride | This compound |

| Ethyl 3-(benzyloxy)propanoate | Acetonitrile | Sodium Methoxide | This compound |

This table represents a generalized scheme based on analogous reactions. Specific reaction conditions and yields for this compound were not found in the provided search results.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the Aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com While typically used to form α,β-unsaturated products, its principles can be adapted for the synthesis of β-ketonitriles. sigmaaldrich.comnih.govbhu.ac.in For the synthesis of this compound, a plausible Knoevenagel-type strategy could involve the reaction of benzyloxyacetaldehyde with an activated form of acetonitrile, such as cyanoacetic acid, followed by decarboxylation. However, the more direct application of Knoevenagel condensation is in the subsequent reactions of the target molecule rather than its primary synthesis.

Enolate Chemistry Approaches for Carbon-Carbon Bond Formation

The formation of an enolate ion is a cornerstone of carbon-carbon bond formation in organic synthesis. bham.ac.uk The synthesis of this compound can be envisioned through the generation of an enolate from either the nitrile or the ketone precursor.

One approach involves the formation of a lithium or boron enolate from a ketone bearing a benzyloxy group, which then reacts with a cyanide source. More commonly, an enolate is generated from a nitrile. For example, deprotonation of acetonitrile with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates a nucleophilic species that can react with an electrophilic benzyloxy-containing precursor, such as a 3-(benzyloxy)propionyl halide or ester. bham.ac.uk The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. bham.ac.uk

Table 2: Enolate Chemistry for this compound Synthesis

| Enolate Precursor | Electrophile | Base | Product |

| Acetonitrile | 3-(Benzyloxy)propionyl chloride | Lithium diisopropylamide (LDA) | This compound |

| Benzyloxyacetone | Cyanogen bromide | Not specified in results | This compound |

This table outlines potential synthetic pathways based on general principles of enolate chemistry. bham.ac.uk Specific examples for the target compound were not detailed in the search results.

Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient synthetic strategy by combining three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. tcichemicals.comorganic-chemistry.orgnih.gov While a specific MCR for the direct synthesis of this compound was not identified in the search results, the principles of MCRs, such as the Passerini or Ugi reactions, could potentially be adapted. tcichemicals.comslideshare.net For instance, a hypothetical MCR could involve a benzyloxy-substituted aldehyde, an isocyanide, and a cyanide source, though this remains speculative without direct experimental evidence.

Synthesis of Structurally Related Oxopentanenitrile Derivatives

The functional groups within this compound provide handles for further chemical modifications, allowing for the synthesis of a variety of structurally related derivatives.

Alkylation and Acylation Strategies on Analogous Nitriles

The α-carbon of β-ketonitriles is acidic and can be deprotonated to form an enolate, which can then be reacted with various electrophiles. This reactivity allows for the introduction of alkyl or acyl groups at this position.

Alkylation: The enolate of a β-ketonitrile can react with alkyl halides in an SN2-type reaction to introduce an alkyl group at the α-position. For example, treatment of a compound like 3-oxopentanenitrile (B1588766) with a base followed by an alkyl halide would yield a 2-alkyl-3-oxopentanenitrile derivative.

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or anhydride (B1165640) to introduce an acyl group. This is a fundamental method for creating more complex dicarbonyl compounds.

These strategies are widely applicable to β-ketonitriles and could be used to modify this compound or its analogues to generate a library of related compounds for various applications.

Transformations from Precursor Oxopentanenitriles (e.g., 3-Oxopentanenitrile)

The synthesis of this compound can be envisioned through the transformation of readily available precursor oxopentanenitriles, such as 3-oxopentanenitrile. One plausible synthetic route involves the introduction of a hydroxyl group at the 5-position, followed by benzylation.

A key intermediate in this proposed pathway is 5-hydroxy-3-oxopentanenitrile. While direct synthesis of this intermediate is not extensively documented in readily available literature, its formation could be achieved through various synthetic methods, potentially involving the hydroxylation of a suitable precursor. Once 5-hydroxy-3-oxopentanenitrile is obtained, the subsequent step would be the benzylation of the hydroxyl group to yield the target compound, this compound.

An alternative approach could involve the enzymatic reduction of 3-oxopentanenitrile to afford (R)-3-hydroxypentanenitrile. This reaction has been shown to proceed with high enantioselectivity using enzymes like acetoacetyl-CoA reductase. Although this provides a chiral alcohol, subsequent oxidation and chain extension would be necessary to introduce the required carbonyl and benzyloxy functionalities, making this a more complex route.

The reactivity of the α-carbon in 3-oxopentanenitrile, situated between the ketone and nitrile groups, also presents synthetic opportunities. This position is susceptible to electrophilic attack, allowing for alkylation reactions. Theoretically, the reaction of 3-oxopentanenitrile's enolate with a suitable benzyl-containing electrophile could be explored as a direct route to introduce the benzyloxy group, though this might lead to a mixture of products.

Protecting Group Strategies for Hydroxyl and Carbonyl Moieties Relevant to Benzyloxy Chemistry

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups, protecting group strategies are crucial. lookchem.com These strategies involve the temporary masking of a functional group to prevent it from reacting in a subsequent step. lookchem.com

For the synthesis of this compound, particularly if proceeding through a 5-hydroxy-3-oxopentanenitrile intermediate, the protection of the ketone carbonyl group might be necessary before the benzylation of the hydroxyl group. This would prevent unwanted side reactions at the carbonyl, such as acetal (B89532) formation if the benzylation is carried out under acidic conditions. Common protecting groups for carbonyls include acetals, which can be formed by reacting the ketone with a diol like ethylene (B1197577) glycol.

Scalable Synthetic Approaches and Industrial Relevance

While specific details on the industrial-scale synthesis of this compound are not widely published, general principles of process chemistry can be applied to envision a scalable approach. For any industrial synthesis, factors such as cost of starting materials, reaction efficiency, safety, and environmental impact are of paramount importance.

Chemical Reactivity and Transformations of 5 Benzyloxy 3 Oxopentanenitrile

Reactivity of the Nitrile Group

The nitrile group (–C≡N) in 5-(benzyloxy)-3-oxopentanenitrile is a versatile functional group that participates in a range of chemical reactions. Its reactivity stems from the polarized triple bond between the carbon and nitrogen atoms, making the carbon atom electrophilic. wikipedia.org

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. wikipedia.org This initial addition breaks the pi bond of the nitrile, leading to the formation of an intermediate imine anion, which can then be protonated. A variety of nucleophiles can add to nitriles, including organometallic reagents like Grignard reagents, which form imines that can be subsequently hydrolyzed to ketones or reduced to primary amines. wikipedia.org

Hydrolysis Pathways and Derivative Formation (e.g., to carboxylic acids)

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction proceeds through an amide intermediate. The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. openstax.org For instance, heating a nitrile with an aqueous acid or base can lead to the formation of the corresponding carboxylic acid. openstax.org

| Reagent/Condition | Product |

| H₃O⁺, Δ | 5-(Benzyloxy)-3-oxopentanoic acid |

| NaOH, H₂O, Δ | Sodium 5-(benzyloxy)-3-oxopentanoate |

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond.

| Reagent | Product |

| 1. LiAlH₄, 2. H₂O | 5-(Benzyloxy)-3-aminopentan-1-ol |

| H₂, Raney Nickel | 5-(Benzyloxy)-3-aminopentanenitrile |

Cycloaddition Reactions (e.g., Nitrile Oxides)

Nitriles can participate in cycloaddition reactions. For example, they can react with nitrile oxides in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. researchgate.net This type of reaction is valuable for the synthesis of complex molecules with specific stereochemistry. researchgate.net

Reactivity of the Ketone Group

The ketone group (>C=O) in this compound is another site of significant reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.com

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents, hydrides, and amines, can attack the carbonyl carbon. ksu.edu.sa This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.org

The reactivity of the ketone can be influenced by the surrounding chemical environment. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

| Nucleophile | Product |

| Grignard Reagent (e.g., CH₃MgBr) | 5-(Benzyloxy)-3-methyl-3-hydroxypentanenitrile |

| Hydride (e.g., NaBH₄) | 5-(Benzyloxy)-3-hydroxypentanenitrile |

| Primary Amine (e.g., R-NH₂) | N-Alkyl-5-(benzyloxy)-3-iminopentanenitrile (Schiff base) |

Enolization and Enolate Reactivity

The presence of α-protons on the carbons adjacent to the ketone and nitrile groups allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation can be influenced by the choice of base, solvent, and temperature.

Enolization: The ketone functionality can undergo enolization to form either a kinetic or thermodynamic enolate. The kinetic enolate is formed by the removal of a proton from the less substituted α-carbon (C-2), while the thermodynamic enolate results from deprotonation at the more substituted α-carbon (C-4). bham.ac.uk The formation of Z- or E-enolates is also possible, influencing the stereochemical outcome of subsequent reactions. usu.edu

Enolate Reactivity: Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. bham.ac.uk These include:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Aldol (B89426) reactions: Condensation with aldehydes or ketones to form β-hydroxy ketones or β-hydroxy nitriles. usu.edu

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The reactivity of the enolate can be directed towards either the carbon or oxygen atom, depending on the nature of the electrophile (hard or soft). bham.ac.uk

Condensation Reactions Involving the Ketone Functionality

The ketone group of this compound can undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine. chemrxiv.org This reaction leads to the formation of a new carbon-carbon double bond.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the hydroxyl functionality and can be removed or modified through several methods.

Deprotection Strategies for Benzyl (B1604629) Ethers

The removal of the benzyl protecting group is a common transformation in organic synthesis. organic-chemistry.org Several methods are available, with the choice depending on the presence of other functional groups in the molecule. organic-chemistry.orgjk-sci.com

| Deprotection Method | Reagents | Conditions | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH, EtOH, or THF | Alcohol, Toluene | jk-sci.comcommonorganicchemistry.com |

| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | Microwave heating | Alcohol, Toluene | jk-sci.com |

| Oxidative Deprotection | DDQ, photoirradiation | MeCN, long wavelength UV | Alcohol | organic-chemistry.org |

| Oxidative Deprotection | Nitroxyl radical, PIFA | Ambient temperature | Alcohol | organic-chemistry.orgnih.gov |

| Ozonolysis | O₃, then NaOMe | Mild conditions | Alcohol, Benzoic acid/ester | organic-chemistry.org |

| Acid Cleavage | Strong acids | Harsh conditions | Alcohol | organic-chemistry.org |

Table 1: Deprotection Strategies for Benzyl Ethers

Catalytic hydrogenolysis is the most common method for benzyl ether deprotection. commonorganicchemistry.com However, for molecules containing functional groups sensitive to hydrogenation, alternative methods like oxidative deprotection or ozonolysis can be employed. organic-chemistry.orgnih.govorganic-chemistry.org

Aryl Migration Reactions

Under certain conditions, the benzyl group can undergo intramolecular rearrangement reactions, known as aryl migrations. These reactions typically proceed through radical intermediates and can result in the transfer of the aryl group to a different position within the molecule. nih.govrsc.org For instance, a 1,5-aryl migration has been reported in a silver(I)-catalyzed Smiles rearrangement of 2-aryloxybenzoic acids, proceeding through a carboxyl radical. rsc.org While not directly reported for this compound, the potential for such rearrangements exists under radical-generating conditions.

Derivatives and Analogues of 5 Benzyloxy 3 Oxopentanenitrile

Synthesis of Substituted 3-Oxopentanenitrile (B1588766) Analogues

The synthesis of analogues of 3-oxopentanenitrile can be achieved through several strategic modifications to the parent molecule.

Variations in the Benzyloxy Substituent

The benzyloxy group is a key pharmacophore in various biologically active molecules. nih.gov Its presence and position can significantly influence the properties of the resulting compounds. nih.gov Research on other chemical entities has demonstrated that variations in the substitution pattern of the benzyloxy group can modulate biological activity. For instance, in a series of benzyloxy chalcones, moving the benzyloxy group from the ortho to the para position on a phenyl ring resulted in a notable change in the inhibitory concentration (IC50) values against certain enzymes. nih.gov Specifically, para-substituted benzyloxy compounds often exhibit enhanced activity compared to their ortho-substituted counterparts. nih.gov This principle can be applied to 5-(benzyloxy)-3-oxopentanenitrile to generate a library of analogues with potentially diverse biological profiles. The synthesis of such analogues would typically involve the reaction of various substituted benzyloxybenzaldehydes in condensation reactions. nih.gov

Furthermore, the introduction of substituents on the phenyl ring of the benzyloxy group can be explored. Studies on other classes of compounds have shown that incorporating electron-donating or electron-withdrawing groups can fine-tune the electronic properties and, consequently, the biological efficacy of the molecule. nih.gov For example, the synthesis of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids has been reported, highlighting the feasibility of introducing a range of substituents on the benzyloxy moiety. nih.gov

Modifications at the α-Carbon to the Nitrile Group

The α-carbon to the nitrile group in 3-oxopentanenitriles is a prime site for introducing structural diversity. One common strategy involves the creation of α-all-carbon quaternary centers. An efficient method for this is the formal hydrocyanation of allenes, which can construct such quaternary centers on β,γ-unsaturated nitriles. beilstein-journals.org This approach has been successfully applied to a variety of di- and trisubstituted allenes, including those bearing benzyl (B1604629) ether-tethered propyl groups, yielding α-quaternary nitriles in high yields. beilstein-journals.org

Another avenue for modification is the introduction of substituents at the 3-position of related heterocyclic systems, which can provide insights into potential modifications for the oxopentanenitrile scaffold. For example, the synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogues has shown that even small changes, such as extending a methyl side chain to an ethyl group, can impact biological activity, suggesting that the active site accommodating this part of the molecule is sterically constrained. nih.gov The introduction of functional groups capable of hydrogen bonding, such as a hydroxymethyl group, has also been shown to enhance potency in certain contexts. nih.gov These findings suggest that similar modifications at the α-carbon of this compound could lead to analogues with improved properties.

Remote Functionalization Strategies

Remote functionalization offers a powerful tool for modifying the this compound structure at positions distant from the primary functional groups. A notable strategy is the radical-mediated trifunctionalization of hexenenitriles, which proceeds through a remote cyano migration. rsc.org This method allows for the difunctionalization of the unactivated alkenyl part of the molecule, followed by the trapping of the in situ formed radical intermediate. rsc.org This approach provides access to valuable products bearing multiple functional groups under mild reaction conditions. rsc.org

Another relevant concept is the functionalization of benzylic C-H bonds. Photo-mediated methods have been developed for benzylic C-H bond oxygenation, utilizing in situ generated radicals to cleave the C-H bond. rsc.org The resulting benzylic radical can then be oxidized and functionalized. rsc.org Similarly, oxidative functionalization of benzylic C-H bonds can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net These strategies could potentially be adapted to introduce functional groups at the benzylic position of the benzyloxy moiety in this compound.

Cyclized and Heterocyclic Derivatives Incorporating the Oxopentanenitrile Scaffold

The polyfunctional nature of δ-diketones, which can be derived from 3-oxopentanenitrile precursors, makes them valuable starting materials for the synthesis of a variety of heterocyclic compounds. nih.gov

Pyrroloindole Systems Derived from Related Precursors

While direct synthesis of pyrroloindoles from this compound is not explicitly detailed in the provided context, the general reactivity of related precursors suggests this possibility. For instance, the Michael addition of 3-oxo-3-phenylpropanenitrile to conjugated enynones leads to polyfunctional δ-diketones. nih.gov These diketones are known precursors for various heterocycles. nih.gov Although the provided information does not directly link to pyrroloindole synthesis, the generation of complex molecular scaffolds from similar building blocks is a common theme in heterocyclic chemistry.

Pyrimidine (B1678525) Derivatives from β-Oxo Esters

The synthesis of pyrimidines from β-dicarbonyl compounds is a well-established and versatile reaction. mdpi.combu.edu.eg A common method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com A modified Pinner reaction utilizes a β-keto ester instead of a 1,3-diketone, which can be improved using ultrasound irradiation. mdpi.com This approach allows for the synthesis of fully substituted pyrimidines. mdpi.com

Given that this compound contains a β-oxo nitrile moiety, it can serve as a precursor for pyrimidine synthesis. The reaction of β-ketoesters or β-aldehydoesters with urea (B33335) leads to uracil (B121893) analogs. mdpi.com Similarly, benzoylacetonitriles can be used to synthesize cytosine derivatives. mdpi.com The general principle involves the cyclocondensation of a three-carbon fragment (like the oxopentanenitrile) with a source of two nitrogen atoms, such as urea, thiourea, or guanidine. bu.edu.eg Microwave irradiation has also been employed to promote the cyclization of β-formyl enamides with urea to furnish pyrimidines. organic-chemistry.org

Chromene Derivatives via Cyclization

Chromenes are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and possess a range of biological activities. researchgate.net The synthesis of chromene derivatives often involves the condensation of a phenol (B47542) with a β-keto nitrile or a related active methylene (B1212753) compound. researchgate.netmdpi.com

One common method for the synthesis of 2-amino-4H-chromenes involves a one-pot, multi-component reaction of a salicylaldehyde (B1680747) derivative, an active methylene compound like malononitrile (B47326), and a C-H acid. researchgate.net In a similar fashion, this compound can be envisioned as a suitable C-H acid component for the synthesis of novel chromene derivatives. The reaction would likely proceed through a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization.

The general reaction scheme for the synthesis of chromene derivatives from a 1,3-dicarbonyl compound and a phenol is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phenol derivative | This compound | Base (e.g., piperidine) | Substituted chromene |

| Salicylaldehyde | This compound | Base (e.g., piperidine) | Substituted chromene |

Furthermore, green chemistry approaches for chromene synthesis, such as using photocatalysts or microwave irradiation, have been developed to improve reaction efficiency and reduce environmental impact. researchgate.netresearchgate.netresearchgate.net These methods could potentially be adapted for the cyclization of this compound to yield chromene derivatives. researchgate.netresearchgate.netresearchgate.net

Thiazole (B1198619) and Isoxazole (B147169) Ring Systems

The 1,3-dicarbonyl-like structure of this compound also makes it a potential precursor for the synthesis of five-membered heterocyclic rings such as thiazoles and isoxazoles.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, which typically involves the reaction of an α-haloketone with a thioamide. youtube.com To utilize this compound in a Hantzsch-type synthesis, it would first need to be halogenated at the C-4 position to generate an α-haloketone intermediate. This intermediate could then be reacted with a thioamide to yield a substituted thiazole. A variety of thioamides can be used in this synthesis, allowing for the introduction of diverse substituents on the resulting thiazole ring. youtube.comresearchgate.netnih.govnih.govnih.gov

Isoxazole Derivatives: The synthesis of isoxazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). core.ac.ukyoutube.com The reaction of this compound with hydroxylamine could potentially lead to the formation of an isoxazole ring. researchgate.net The regioselectivity of the cyclization would depend on the reaction conditions. Another powerful method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgnih.gov While this compound itself is not a direct substrate for this reaction, it could be chemically modified to incorporate a nitrile oxide precursor or an alkyne/alkene moiety, thus enabling its use in the construction of isoxazole rings.

| Heterocycle | Key Reagents | General Method |

| Thiazole | α-Halogenated this compound, Thioamide | Hantzsch Synthesis youtube.com |

| Isoxazole | This compound, Hydroxylamine | Condensation/Cyclization core.ac.ukyoutube.com |

| Isoxazole | Nitrile Oxide, Alkyne/Alkene derivative of this compound | [3+2] Cycloaddition organic-chemistry.orgnih.gov |

Chiral Derivatives and Stereoselective Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. researchgate.netmdpi.comnih.gov this compound possesses a prochiral ketone that can be a target for various stereoselective transformations.

Enantioselective Reduction of 3-Oxopentanenitrile Analogues

The enantioselective reduction of the ketone group in 3-oxopentanenitrile analogues is a direct approach to obtaining chiral 3-hydroxypentanenitrile (B3047255) derivatives. These chiral alcohols are valuable building blocks for the synthesis of more complex molecules. Biocatalytic reductions using enzymes, such as ketoreductases, have been shown to be highly effective for the reduction of 3-oxopentanenitrile, yielding the corresponding (R)- or (S)-alcohol with high enantiomeric excess.

Catalytic asymmetric hydrogenation and transfer hydrogenation are also powerful methods for the enantioselective reduction of ketones. dntb.gov.ua These reactions typically employ a chiral metal catalyst, such as those based on ruthenium, rhodium, or iridium, with a chiral ligand. The choice of catalyst and reaction conditions can determine the stereochemical outcome of the reduction.

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.netnih.goviupac.orgyork.ac.ukresearchgate.netyoutube.com For a substrate like this compound, a chiral auxiliary could be employed to direct various transformations. For example, the corresponding carboxylic acid derivative could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The resulting chiral imide could then undergo diastereoselective enolate alkylation, aldol (B89426) reactions, or other transformations. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

| Chiral Auxiliary | Type of Reaction | Potential Outcome |

| Evans Oxazolidinone | Alkylation | Enantiomerically enriched α-alkylated product |

| Pseudoephedrine | Alkylation | Enantiomerically enriched α-alkylated product nih.gov |

| Camphorsultam | Diels-Alder | Enantiomerically enriched cycloadduct |

Catalytic Asymmetric Transformations

Beyond reduction, other catalytic asymmetric transformations can be envisioned for this compound and its derivatives. frontiersin.orgnih.govnih.gov For instance, the double bond of an α,β-unsaturated derivative of this compound could be a substrate for asymmetric conjugate addition reactions, catalyzed by chiral copper or rhodium complexes. This would allow for the stereoselective introduction of a wide range of substituents at the β-position.

Furthermore, catalytic asymmetric dearomatization reactions or sigmatropic rearrangements of appropriately functionalized analogues could lead to the formation of complex, polycyclic chiral structures. dntb.gov.ua The field of asymmetric catalysis is continually evolving, offering new and powerful tools for the stereoselective synthesis of complex molecules from versatile precursors like this compound. frontiersin.org

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(Benzyloxy)-3-oxopentanenitrile, a combination of 1D and 2D NMR experiments would be essential for a complete structural assignment.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR (Proton NMR): This technique would identify the number of distinct proton environments and their neighboring protons. The expected spectrum would show signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), and the two methylene groups of the pentanenitrile chain (-CH₂-C(O)- and -CH₂-CN). The chemical shifts, integration values, and splitting patterns (multiplicity) would be key to assigning each proton.

¹³C NMR (Carbon-13 NMR): This experiment would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the benzylic carbon, and the aliphatic carbons of the main chain.

2D NMR Techniques:

NOESY (Nuclear Overhauser Effect Spectroscopy): This would help establish through-space proximities between protons, aiding in the confirmation of the spatial arrangement of the benzyloxy group relative to the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which protons are attached to which carbons.

While the general application of these techniques is standard, specific, experimentally-derived NMR data tables for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI-MS and HRMS

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of this compound by observing the molecular ion peak, likely as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound, as it distinguishes between molecules with the same nominal mass but different atomic compositions.

Specific mass spectrometry data, including fragmentation patterns and high-resolution mass measurements for this compound, were not found in the available search results.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

C≡N (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

C=O (Ketone): A strong, sharp peak around 1715 cm⁻¹.

C-O-C (Ether): Stretching vibrations in the 1260-1000 cm⁻¹ region.

Aromatic C-H and C=C: Bands corresponding to the benzene (B151609) ring.

An annotated IR spectrum would confirm the presence of these key functional groups, but experimentally obtained spectra for this specific compound are not documented in the searched sources.

X-ray Diffraction for Solid-State Structural Confirmation

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. If a suitable crystal of this compound could be grown, X-ray diffraction would offer an unambiguous confirmation of its molecular structure. However, there is no information available in the searched literature regarding the successful crystallization or X-ray structural analysis of this compound.

Computational and Theoretical Studies

Mechanistic Investigations of Key Transformations

The synthesis of β-ketonitriles, including 5-(Benzyloxy)-3-oxopentanenitrile, often proceeds via the acylation of a nitrile anion. Computational studies are essential for dissecting the complex steps involved in these transformations.

The formation of this compound typically involves the reaction of an activated acetonitrile (B52724) (e.g., its anion) with an ester, such as ethyl 3-(benzyloxy)propanoate. Transition state theory (TST) is a fundamental framework used to analyze the energetics of this reaction pathway. wikipedia.org Computational models can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

A plausible mechanism involves the base-mediated deprotonation of acetonitrile to form a resonance-stabilized anion. This anion then undergoes a nucleophilic attack on the carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate which subsequently eliminates an alkoxide to yield the final β-ketonitrile.

Key Computational Steps:

Geometry Optimization: Calculating the lowest energy conformations of reactants, intermediates, and transition states.

Frequency Calculations: Confirming that reactant and intermediate structures correspond to energy minima on the potential energy surface, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state correctly connects the reactant and product states.

These calculations allow for the determination of activation energies (ΔG‡), providing a quantitative measure of the reaction's kinetic feasibility. For related β-ketonitrile syntheses, computational studies have helped to understand why certain bases or reaction conditions are more effective. nih.gov

While simple bases can promote the synthesis of β-ketonitriles, catalysts are often employed to enhance reaction rates and selectivity. nih.gov Computational studies are instrumental in clarifying the precise role of these catalysts.

N-Heterocyclic Carbenes (NHCs): In NHC-catalyzed reactions, such as the coupling of aldehydes and nitriles, computational analysis has shown that the catalyst can form a Breslow intermediate. organic-chemistry.org This intermediate can then engage in single-electron transfer (SET) processes, leading to radical coupling and formation of the β-ketonitrile product. organic-chemistry.org

Metal-Free Catalysis: The use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the reaction without a transition metal catalyst. rsc.org Computational models can investigate the aggregation state of the base and the structure of the lithium enolate intermediate, explaining the observed reactivity and functional group tolerance.

Protic Additives: In syntheses using potassium tert-butoxide (KOt-Bu), the addition of a catalytic amount of an alcohol like isopropanol (B130326) (IPA) can be crucial. nih.gov While not fully determined experimentally, computational modeling could investigate the hypothesis that IPA acts as a proton shuttle, facilitating the breakdown of intermediates and suppressing side reactions by quenching reactive enolates. nih.govnih.gov

Table 1: Investigated Catalytic Systems for β-Ketonitrile Synthesis

| Catalytic System | Proposed Role | Relevant Computational Insights |

| N-Heterocyclic Carbene (NHC) | Formation of Breslow intermediate, facilitation of radical coupling. organic-chemistry.org | Elucidation of single-electron transfer (SET) pathways. |

| LiHMDS (Metal-Free) | Deprotonation of acetonitrile to form a reactive anion. rsc.org | Modeling of base aggregation and intermediate structures. |

| KOt-Bu / Isopropanol | Proton shuttling, suppression of side reactions. nih.gov | Investigation of hydrogen-bonding networks and quenching mechanisms. |

Structure-Reactivity Relationship (SAR) Studies for Synthetic Optimization

By systematically modifying the structure of reactants and analyzing the resulting changes in reactivity, SAR studies provide a framework for optimizing the synthesis of this compound.

The electronic properties of the benzyloxy group are critical to the reactivity of the molecule. The benzyloxy group, -OCH₂Ph, can exert both inductive and resonance effects. The ether oxygen is electron-withdrawing through induction but can be electron-donating via resonance.

In the context of β-dicarbonyl compounds, substituents significantly influence the keto-enol tautomeric equilibrium, which in turn affects reactivity. researchgate.net Computational studies on related systems have shown that electron-donating groups tend to disfavor the enol tautomer through cross-conjugation. researchgate.net For this compound, the electron-donating character of the ether oxygen could influence the acidity of the α-protons and the nucleophilicity of the corresponding enolate, impacting subsequent reactions.

The size and spatial arrangement of the benzyloxy group can impose significant steric constraints. Conformational analysis, performed using computational methods, is key to understanding how the molecule's preferred shape influences its reactivity. Studies on analogous systems, such as (benzyloxythienyl)oxazolines, have demonstrated that the rotation of the benzyloxy group is a critical factor determining the reaction outcome. nih.gov Depending on the conformation, the benzylic methylene (B1212753) can be positioned either toward or away from a reactive center, favoring one reaction pathway (e.g., intramolecular cyclization) over another (e.g., Wittig rearrangement). nih.gov

For this compound, the flexibility of the ethyl-benzyloxy side chain allows for numerous conformations. Computational analysis can identify low-energy conformers and assess the steric accessibility of the carbonyl group and the α-protons, providing insight into how the molecule will interact with reagents and catalysts.

Prediction of Stereoselectivity and Enantiomeric Excess

When a chiral center is introduced during the synthesis of a derivative of this compound (e.g., through reduction of the ketone), predicting the resulting stereochemistry is a significant challenge. Computational modeling has become an invaluable tool for predicting stereoselectivity and enantiomeric excess (ee). rsc.org

This is typically achieved by modeling the transition states of the stereodetermining step. For a reaction involving a chiral catalyst, computations would model the diastereomeric transition states leading to the (R) and (S) products. The predicted ee can be calculated from the difference in the Gibbs free energies (ΔΔG‡) of these competing transition states.

While specific computational predictions for this compound are not widely published, the methodology is well-established. For instance, the reduction of related cyclic β-ketonitriles by yeast and fungi has been shown to produce chiral cyanotetralols with high enantiomeric purity. researchgate.net Computational modeling of the enzyme's active site and the substrate docking poses could rationalize the observed high stereoselectivity. This approach could be similarly applied to predict the outcome of asymmetric reductions or other stereoselective reactions involving this compound.

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the molecular modeling and dynamics simulations for the chemical compound this compound. Comprehensive searches within scientific databases and academic journals did not yield any studies focused on the computational and theoretical analysis of this particular molecule.

Therefore, it is not possible to provide detailed research findings or data tables related to its molecular modeling, conformational analysis, intermolecular interactions, or simulated chemical behavior as no such studies appear to have been published.

Applications of 5 Benzyloxy 3 Oxopentanenitrile in Advanced Organic Synthesis

Building Block for Complex Molecular Scaffolds

The structure of 5-(Benzyloxy)-3-oxopentanenitrile, featuring a reactive β-ketonitrile moiety, positions it as a promising building block for the construction of complex molecular architectures. β-Ketonitriles are widely employed in the synthesis of diverse cyclic and heterocyclic systems. rsc.org The presence of both a ketone and a nitrile group allows for a variety of chemical transformations, enabling the formation of intricate molecular scaffolds.

For instance, the reactivity of the β-ketonitrile functional group can be harnessed in cyclization reactions to form various heterocyclic compounds. While specific examples involving this compound are not extensively reported in the literature, the general reactivity of β-ketonitriles suggests its potential in constructing scaffolds such as pyridines, pyrimidines, and pyrazoles. rsc.org One common reaction is the condensation with aldehydes or ketones to yield pyridines, or with hydrazine (B178648) to produce 5-aminopyrazoles. rsc.org The benzyloxy group in the 5-position can be retained in the final product to introduce a lipophilic character or can be deprotected to reveal a hydroxyl group for further functionalization.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Reagents | Potential Product Type |

| Pyridine | Aldehyde/Ketone | Substituted Pyridine |

| Pyrimidine (B1678525) | Amidine/Guanidine | Substituted Pyrimidine |

| Pyrazole | Hydrazine | Substituted 5-aminopyrazole |

| Quinolone | Isatoic Anhydride (B1165640) | Substituted 3-cyano-4-quinolone rsc.org |

Intermediate in the Synthesis of Precursors for Drug Discovery

The cyano group and the ketone functionality within this compound are common features in molecules designed for medicinal chemistry. The nitrile group, present in over 60 small molecule drugs, can participate in various noncovalent interactions and improve the pharmacokinetic properties of a drug candidate. nih.gov β-Ketonitriles, in general, are used as precursors for compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial agents. rsc.org

The synthesis of diaminopyrimidines, which have shown potential as antiparasitic agents, can be achieved using β-ketonitriles as key intermediates. Although direct synthesis from this compound is not explicitly detailed, its chemical structure is amenable to similar synthetic pathways. The benzyloxy group could serve as a protected hydroxyl group, which might be a crucial feature in the final drug candidate or a handle for further diversification.

Table 2: Potential Drug Precursor Applications

| Therapeutic Area | Target Scaffold | Role of β-Ketonitrile |

| Antiparasitic | Diaminopyrimidines | Key intermediate in scaffold synthesis |

| Anticancer | Various Heterocycles | Precursor for biologically active scaffolds rsc.org |

| Anti-inflammatory | Various Heterocycles | Precursor for biologically active scaffolds rsc.org |

Role in the Development of New Synthetic Methodologies (e.g., Late-Stage Diversification)

While specific research on the use of this compound in developing new synthetic methodologies is limited, the general class of β-ketonitriles is of interest in this area. The dual functionality of these molecules allows for sequential or cascade reactions, which are efficient strategies in modern organic synthesis. rsc.org

Use in the Preparation of Fine Chemicals and Agrochemical Intermediates

β-Ketonitriles are recognized as important intermediates in the production of agrochemical active ingredients. google.comgoogle.com They serve as starting materials for a variety of heterocyclic compounds that form the core of many fungicides and other crop protection agents. google.com For example, they are used in the preparation of fungicidally active 7-aminoazolopyrimidines. google.com

The structure of this compound fits the general profile of a precursor for such applications. The nitrile group is a key reactive handle for building the desired heterocyclic systems, and the benzyloxy moiety could be a desirable feature in the final agrochemical product, potentially influencing its biological activity and environmental fate. Benzonitriles, a related class of compounds, are also crucial in the production of dyes and agrochemicals. acs.org

Precursor in Materials Science Research (e.g., for functional monomers)

The application of β-ketonitriles in materials science is an emerging area. Some unsaturated β-ketonitriles have been synthesized and investigated as monomers in polymerization reactions. conicet.gov.ar The resulting polymers exhibit interesting properties related to the tautomeric equilibria of the β-ketonitrile units within the polymer chain. conicet.gov.ar

While this compound itself is a saturated molecule and thus not a direct monomer for addition polymerization, it could potentially be modified to introduce unsaturation, for example, through an elimination reaction. Dehydration of related α-hydroxynitriles can yield α,β-unsaturated nitriles, which are important monomers. youtube.com Alternatively, the functional groups of this compound could be used to create functional monomers for step-growth polymerization or for modifying existing polymers. However, specific research demonstrating the use of this compound in materials science is not currently available in the public domain.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-3-oxopentanenitrile?

A common approach involves protecting-group strategies, such as benzyl ether formation to stabilize reactive hydroxyl intermediates. For example, benzyloxy groups can be introduced via alkylation of a precursor alcohol using benzyl bromide under basic conditions (e.g., NaH in THF). Subsequent oxidation of the intermediate ketone (3-oxo) using mild oxidizing agents like pyridinium chlorochromate (PCC) preserves the nitrile functionality. One-step synthesis methodologies, as highlighted in predictive tools leveraging databases like REAXYS, may streamline routes by minimizing side reactions .

Q. How should researchers characterize the purity and structure of this compound?

- Purity Analysis : Gas chromatography (GC) with flame ionization detection is recommended, as it is widely used for nitrile-containing compounds (e.g., >97.0% purity thresholds in commercial reagents) .

- Structural Elucidation : Combine H/C NMR to identify benzyloxy protons (δ ~4.5–5.0 ppm) and ketone carbonyl signals (δ ~200–210 ppm). IR spectroscopy confirms nitrile absorption (~2240 cm) and ketone C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO) .

Q. What are the key stability considerations for storing this compound?

Store in airtight containers under inert gas (N or Ar) at 0–6°C to prevent hydrolysis of the nitrile group or ketone oxidation. Avoid exposure to moisture and strong bases, which may degrade the benzyl ether linkage. Stability studies under controlled humidity (e.g., 40% RH) and temperature cycles are advised for long-term storage protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization requires systematic screening of catalysts and reaction conditions. For example, in nucleophilic additions to the ketone, employ Lewis acids like BF-OEt to enhance electrophilicity. Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps. Predictive tools (e.g., BKMS_METABOLIC database) enable computational modeling of reaction pathways to prioritize high-yield routes .

Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation?

Contradictions in NMR or IR data often arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d) to suppress exchange broadening. For ambiguous carbonyl signals, derivatization (e.g., forming oximes) simplifies interpretation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .

Q. What mechanistic insights guide the selective functionalization of the ketone and nitrile groups in this compound?

- Ketone Selectivity : Employ sterically hindered reducing agents (e.g., L-selectride) to target the 3-oxo group without affecting the nitrile. For α-functionalization, enolate formation with LDA enables alkylation or acylation .

- Nitrile Stability : Avoid strong nucleophiles (e.g., Grignard reagents) unless using protecting groups. Catalytic hydrogenation (H, Pd/C) selectively reduces nitriles to amines under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.